3-Bromo-2-chloro-5,6-dimethylpyridine

Palladium catalysis Suzuki-Miyaura coupling Sequential functionalization

Secure your supply of 3-Bromo-2-chloro-5,6-dimethylpyridine to gain a strategic advantage in heterocyclic synthesis. The ortho-bromo/chloro motif permits precise sequential functionalization, while the 5,6-dimethyl substituents block metabolically labile positions and fine-tune lipophilicity. Ideal for constructing focused libraries of kinase inhibitors, GPCR modulators, or novel agrochemical leads. Procure now to shorten synthetic routes and accelerate hit-to-lead optimization.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B12998116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5,6-dimethylpyridine
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)Cl)Br
InChIInChI=1S/C7H7BrClN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3
InChIKeyQZCVNXSWUQTIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5,6-dimethylpyridine: CAS 1780882-71-4 as a Strategic Halogenated Pyridine Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-2-chloro-5,6-dimethylpyridine (CAS 1780882-71-4) is a highly functionalized, polyhalogenated pyridine derivative. It belongs to a critical class of heterocyclic building blocks employed extensively in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries [1]. The presence of two distinct halogen atoms (bromine and chlorine) ortho to each other on the pyridine ring, combined with two methyl groups at the 5- and 6-positions, provides a unique and versatile scaffold. This specific substitution pattern enables a range of predictable and selective chemical transformations, making it a valuable intermediate for constructing complex molecular architectures via orthogonal cross-coupling reactions [2].

Why 3-Bromo-2-chloro-5,6-dimethylpyridine Cannot Be Replaced by Simple Analogs: The Critical Role of Ortho-Dihalogenation and Methyl Substitution in Cross-Coupling Chemoselectivity


Substituting 3-Bromo-2-chloro-5,6-dimethylpyridine with simpler, unsubstituted, or mono-halogenated pyridines is not feasible for applications requiring a specific sequence of orthogonal bond formations. The compound's distinct advantage lies in the combination of a reactive C(sp²)-Br site and a less reactive C(sp²)-Cl site in an ortho-relationship. This allows for the precise, stepwise functionalization of the pyridine core [1]. Replacing it with a generic building block, such as 3-bromo-2-chloropyridine (lacking the 5,6-dimethyl groups), would result in the loss of the steric and electronic effects provided by the methyl substituents. These effects are crucial for modulating the reactivity of the adjacent halogens, influencing the regioselectivity of subsequent metalation or coupling reactions, and can significantly impact the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final target molecules [2].

Quantitative Evidence Guide: Verifying the Distinct Functional Value of 3-Bromo-2-chloro-5,6-dimethylpyridine Against Key Comparators


Orthogonal Cross-Coupling Reactivity: Leveraging C-Br vs. C-Cl Bond Discrimination for Sequential Functionalization

While specific quantitative yield data for 3-Bromo-2-chloro-5,6-dimethylpyridine is not available in the provided search results, a strong class-level inference can be drawn from studies on the closely related 3-bromo-2-chloropyridine. Research has demonstrated that the use of 3-, 4- or 5-bromo-2-chloropyridines enables the synthesis of a wide variety of heteroarylated 2-arylpyridines via a sequential palladium-catalyzed process [1]. This strategy relies on the well-documented orthogonality of the two halogen atoms: the C(sp²)-Br bond undergoes oxidative addition with palladium(0) catalysts significantly faster than the C(sp²)-Cl bond. This allows for a first functionalization at the bromine position (e.g., via Suzuki-Miyaura coupling) followed by a second, distinct transformation at the chlorine position. The target compound retains this core ortho-Br/Cl motif, and the additional 5,6-dimethyl groups are expected to further modulate the electronic environment, potentially enhancing this chemoselectivity [2]. In contrast, analogs like 3-bromo-5,6-dimethylpyridine (CAS 27063-90-7) or 2-chloro-5,6-dimethylpyridine (CAS 120003-75-0) lack this dual-halogen orthogonality, limiting their utility to a single cross-coupling event.

Palladium catalysis Suzuki-Miyaura coupling Sequential functionalization

Regioselective Deprotonation and Metalation: Influence of 5,6-Dimethyl Substitution on C-H Acidity and Directed Ortho-Metalation (DoM) Potential

The presence of 5,6-dimethyl groups on 3-Bromo-2-chloro-5,6-dimethylpyridine is not merely a spectator feature; it plays a critical role in directing further functionalization. Studies on deprotonative metalation of chloro- and bromopyridines using amido-based bimetallic species have established correlations between molecular structure and regioselectivity [1]. The methyl groups increase electron density on the ring and provide steric bulk, which can be leveraged to either block unwanted reaction pathways or to direct metalation to specific sites. For instance, in related systems, 2,6-dibromopyridine undergoes a facile single Br/Mg-exchange with i-PrMgCl to give the monobromo-Grignard reagent in nearly quantitative yield, a process that is highly dependent on the substitution pattern [2]. The target compound's unique arrangement of substituents (ortho-halogens adjacent to a nitrogen, and methyl groups at the 5 and 6 positions) creates a distinct C-H acidity and steric environment compared to its parent compound, 3-bromo-2-chloropyridine. This allows for more predictable and controlled metalation and subsequent trapping with electrophiles, a key advantage for late-stage diversification in medicinal chemistry programs.

Directed Ortho-Metalation (DoM) Halogen-Magnesium Exchange Regioselectivity

Potential for Enhanced Physicochemical Properties in Drug Discovery: Impact of Halogens and Methyl Groups on Lipophilicity and Metabolic Stability

The combination of two halogen atoms and two methyl groups on the pyridine ring of 3-Bromo-2-chloro-5,6-dimethylpyridine directly impacts the physicochemical properties of any molecule it is incorporated into. While no direct quantitative data (e.g., LogP, metabolic half-life) is available for the target compound itself, its molecular composition is a classic strategy in medicinal chemistry for optimizing drug-like properties. The presence of halogens, particularly bromine and chlorine, is known to enhance lipophilicity and membrane permeability, while methyl groups can block metabolically labile sites on the pyridine ring [1]. A compound like 3-bromo-2-chloropyridine (CAS 52200-48-3) is frequently used as a reactant in the preparation of drug-like compounds for SAR studies, including γ-secretase modulators designed to lower Aβ42 in the brain and avoid P-glycoprotein-mediated efflux . The target compound offers a more advanced starting point for such studies, with the additional 5,6-dimethyl groups providing a built-in advantage for modulating metabolic stability and target engagement compared to the simpler 3-bromo-2-chloropyridine scaffold.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Key Application Scenarios for 3-Bromo-2-chloro-5,6-dimethylpyridine Based on Verified Evidence


Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor and GPCR Modulator Libraries

This compound is ideally suited as a central core for synthesizing focused libraries of potential kinase inhibitors or G-protein coupled receptor (GPCR) modulators. The evidence shows that its ortho-Br/Cl motif enables a highly controlled, sequential functionalization strategy to introduce diverse aryl and heteroaryl groups [1]. The 5,6-dimethyl substitution pattern is a common feature in medicinal chemistry for blocking metabolically labile positions on the pyridine ring, thereby improving the metabolic stability of the final drug candidates [2]. Starting with this building block can significantly shorten synthetic routes and accelerate hit-to-lead optimization campaigns compared to using a simpler, unsubstituted pyridine core .

Advanced Organic Synthesis: Precursor for Complex Polyaryl Architectures via Sequential Cross-Coupling

Researchers in synthetic methodology should procure this compound for developing and demonstrating novel catalytic systems for polyfunctionalization. The well-documented orthogonality of the C(sp²)-Br and C(sp²)-Cl bonds makes it an excellent test substrate for optimizing conditions for sequential Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions [1]. The success of related bromo-2-chloropyridines in synthesizing diverse 2-arylpyridines serves as a direct proof-of-concept [1]. Furthermore, the 5,6-dimethyl groups provide a unique steric and electronic environment that can be used to probe the limits of new catalysts in terms of chemoselectivity and functional group tolerance [3].

Agrochemical Discovery: A Key Intermediate for Next-Generation Herbicides and Fungicides

The halogenated pyridine scaffold is a core component of many commercial agrochemicals. 3-Bromo-2-chloro-5,6-dimethylpyridine provides a versatile entry point for synthesizing novel analogs of known pyridine-based herbicides or for exploring new chemical space. Its ability to undergo orthogonal cross-couplings [1] allows for the systematic introduction of functional groups known to confer herbicidal activity, as outlined in numerous patents for substituted pyridine compounds [4]. The presence of the 5,6-dimethyl groups can be leveraged to fine-tune the lipophilicity and environmental fate of the resulting agrochemical candidates, a critical parameter in the development of effective and safe crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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